3-n-Butyl-1,1,3-trimethylurea

Description

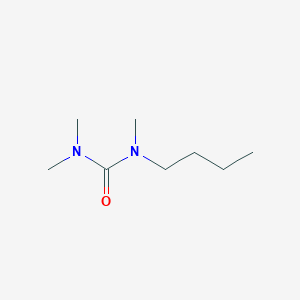

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-butyl-1,3,3-trimethylurea |

InChI |

InChI=1S/C8H18N2O/c1-5-6-7-10(4)8(11)9(2)3/h5-7H2,1-4H3 |

InChI Key |

XSMQZBJOJPZQCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)C(=O)N(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Kinetics of 3 N Butyl 1,1,3 Trimethylurea Transformations

Mechanistic Investigations of Electrophilic Additions to Urea (B33335) Nitrogen Atoms

The nitrogen atoms in the urea structure possess lone pairs of electrons, making them susceptible to attack by electrophiles. However, the reactivity is modulated by resonance with the adjacent carbonyl group and the inductive and steric effects of the alkyl substituents.

Kinetic Studies of Nitrosation Reactions on N-Alkylureas (e.g., 1,1,3-trimethylurea)

The nitrosation of N-alkylureas, a reaction of significant interest, has been shown to follow third-order kinetics. oup.com The reaction rate is directly proportional to the concentrations of the alkylurea, nitrous acid, and hydrogen ions. oup.comoup.com This indicates a mechanism where the effective nitrosating agent is formed under acidic conditions, which then reacts with the neutral urea molecule.

The general rate law can be expressed as: Rate = k [Alkylurea] [HNO₂] [H⁺]

Studies on simpler N-alkylureas, such as methylurea (B154334) and ethylurea, have demonstrated that the reaction proceeds rapidly in acidic environments. oup.comoup.com The rate of nitrosation is also influenced by the nature of the alkyl groups attached to the urea nitrogen. For instance, the rate constant for methylurea nitrosation is higher than that for ethylurea, suggesting that steric hindrance plays a role in the reaction kinetics. oup.com In the case of 3-n-Butyl-1,1,3-trimethylurea, the presence of four alkyl groups, particularly the bulkier n-butyl group, would be expected to introduce significant steric hindrance, likely reducing the rate of nitrosation compared to less substituted ureas. The reaction is also catalyzed by certain anions, such as sulfate (B86663) and phosphate. oup.comoup.com

| Compound | Relative Rate Constant (k₁) |

|---|---|

| Methylurea | 100% |

| Ethylurea | Slower than Methylurea |

| DL-Citrulline | 7% of Methylurea |

| Methylguanidine | 0.6% of Citrulline |

Pseudopericyclic Rearrangements in Amide and Urea Chemistry

Recent computational studies on the nitrosation of amides, which are structurally related to ureas, suggest a more complex mechanism than simple direct electrophilic attack on the nitrogen. nih.gov This mechanism involves an initial attack of the nitrosonium ion (NO⁺) on the carbonyl oxygen atom. This step is followed by a key pseudopericyclic 1,3-sigmatropic rearrangement to transfer the nitroso group from the oxygen to the nitrogen atom, yielding the final N-nitrosamide product. nih.gov

This pathway features a nearly planar transition state for the amide moiety and has a remarkably low activation barrier. nih.gov Given the structural analogy, it is plausible that the nitrosation of substituted ureas like this compound also proceeds through a similar pseudopericyclic rearrangement mechanism. The initial O-nitrosation would be followed by the 1,3-shift to one of the nitrogen atoms.

Nucleophilic Reactivity and Hydrolytic Pathways

The carbonyl carbon of the urea moiety is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or other substitution reactions. The stability and rate of these reactions are highly dependent on the chemical environment and the nature of the substituents on the nitrogen atoms.

Analysis of Hydrolytic Stability under Varying Chemical Environments

Urea and its derivatives can undergo hydrolysis to produce ammonia (B1221849) (or amines) and carbon dioxide. nih.govwikipedia.org This degradation can occur through acid-catalyzed, base-catalyzed, or neutral hydrolysis pathways. nih.gov While unsubstituted urea is relatively stable in aqueous solution at room temperature, its degradation is often catalyzed by enzymes like urease. wikipedia.org

For tetra-substituted ureas such as 1,1,3,3-tetramethylurea (B151932) (a close analog to this compound), the dominant degradation pathway is neutral hydrolysis. nih.govnih.gov This is in contrast to simpler amides where alkaline hydrolysis is often dominant. nih.gov Some studies on hindered aromatic ureas have shown that the hydrolysis rate can be independent of pH over a wide range (pH 3 to 11). illinois.edu This pH independence is attributed to a mechanism where the rate-limiting step is the dynamic dissociation of the urea's C-N bond, rather than the attack of a water or hydroxide (B78521) ion. illinois.edu Given its tetra-substituted and sterically hindered nature, this compound is expected to exhibit significant hydrolytic stability, likely degrading primarily through a neutral pathway.

Role of Steric and Electronic Factors on Reaction Rates

Steric and electronic factors profoundly impact the rate of urea hydrolysis. The introduction of alkyl groups on the nitrogen atoms has complex and sometimes unexpected effects. nih.gov For instance, while it was initially assumed that alkyl substitution would slow down hydrolysis due to steric hindrance, computational and experimental studies on 1,1,3,3-tetramethylurea (Me4U) revealed a surprising outcome. The rate constant for the neutral hydrolysis of Me4U is significantly higher—by a factor of about 1.3 x 10⁹—than that of unsubstituted urea. nih.govnih.gov

This "unexpected substituent effect" demonstrates that electronic factors can outweigh steric hindrance in certain mechanisms. nih.gov The electron-donating nature of the alkyl groups in this compound increases the electron density on the nitrogen atoms and the carbonyl oxygen, which can affect the stability of the molecule and its transition states.

Furthermore, steric hindrance plays a definite role by influencing the conformation of the molecule. nih.gov The presence of bulky substituents like the n-butyl group can disrupt the planarity of the urea moiety. nih.gov This disruption can affect the resonance stabilization between the nitrogen lone pairs and the carbonyl group, potentially altering the molecule's ground-state energy and its susceptibility to nucleophilic attack. nih.gov

Oxidation and Reduction Chemistry of the Urea Moiety

The urea functional group can undergo both oxidation and reduction reactions, typically requiring specific catalysts or electrochemical conditions.

CO(NH₂)₂ + 6OH⁻ → N₂ + CO₂ + 5H₂O + 6e⁻

This process typically requires electrocatalysts, with nickel-based materials showing high activity. The mechanism involves the adsorption of urea onto the catalyst surface, followed by a series of oxidative steps to break the C-N and N-H bonds.

Reduction: The reduction of the urea moiety is a less common but synthetically valuable transformation. Catalytic hydrogenation of urea derivatives offers a pathway for the indirect functionalization of carbon dioxide. rsc.org Depending on the catalyst system and reaction conditions, different reduction products can be obtained. For example, using a ruthenium-based catalyst, it is possible to selectively achieve either a two-electron reduction to yield N-formamides or a more complete six-electron reduction to produce N-monomethylamines and methanol. rsc.org The selectivity between these pathways can be controlled by tuning the reaction's acid-base environment, which influences the fate of a common hemiaminal intermediate. rsc.org This suggests that this compound could potentially be reduced to formyl or methylamine (B109427) derivatives under appropriate catalytic conditions.

Catalytic Transformations Involving this compound as Substrate or Ligand

A comprehensive search of scientific literature and chemical databases did not yield any specific examples or detailed research findings on the catalytic transformations of this compound, either as a substrate undergoing a catalytic reaction or as a ligand participating in a catalytic complex. The available research on catalytic processes involving urea derivatives tends to focus on other structurally related compounds. Therefore, no data on reaction mechanisms, kinetics, or data tables for catalytic transformations specifically involving this compound can be provided at this time.

Advanced Spectroscopic and Chromatographic Characterization of 3 N Butyl 1,1,3 Trimethylurea

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-n-Butyl-1,1,3-trimethylurea. Through a combination of one-dimensional and multidimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

High-Resolution ¹H and ¹³C NMR Analysis of Alkyl and Urea (B33335) Moieties

The ¹H NMR spectrum is expected to show signals for the terminal methyl group of the butyl chain as a triplet, and the adjacent methylene (B1212753) groups as multiplets. The N-methyl groups will appear as singlets. The ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The carbonyl carbon of the urea moiety is typically observed significantly downfield, in the range of 170-180 ppm.

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical chemical shift values for similar functional groups.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (butyl) | 0.9 - 1.0 | Triplet | 3H |

| CH₂ (butyl, position 3) | 1.3 - 1.4 | Multiplet | 2H |

| CH₂ (butyl, position 2) | 1.5 - 1.6 | Multiplet | 2H |

| N-CH₂ (butyl, position 1) | 3.1 - 3.3 | Triplet | 2H |

| N(1)-CH₃ (single) | 2.8 - 3.0 | Singlet | 3H |

| N(3)-(CH₃)₂ (geminal) | 2.9 - 3.1 | Singlet | 6H |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical chemical shift values for similar functional groups.

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (urea) | 164 - 166 |

| N-CH₂ (butyl) | 48 - 50 |

| N(3)-(CH₃)₂ | 38 - 40 |

| N(1)-CH₃ | 31 - 33 |

| CH₂ (butyl, position 2) | 29 - 31 |

| CH₂ (butyl, position 3) | 19 - 21 |

| CH₃ (butyl) | 13 - 15 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent methylene protons of the n-butyl chain (e.g., N-CH₂-CH₂), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). It allows for the definitive assignment of each protonated carbon signal by linking the proton shifts to their corresponding carbon shifts. For instance, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~49 ppm, confirming the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between carbons and protons (typically 2-3 bonds). It is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the N-methyl protons to the urea carbonyl carbon (C=O), and from the N-CH₂ protons of the butyl group to the same carbonyl carbon, confirming the urea core structure.

Variable Temperature NMR for Rotational Barriers or Conformational Dynamics

The carbon-nitrogen (C-N) bonds in ureas possess a partial double bond character due to resonance, which leads to hindered rotation around these bonds. This restricted rotation can result in the existence of different conformational isomers (conformers) that may interconvert at a rate that is slow on the NMR timescale at lower temperatures.

Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation is fast, averaged signals are observed for the methyl groups. As the temperature is lowered, the rotation slows down, and separate signals for the methyl groups in different chemical environments (e.g., E/Z isomers) may become visible. By analyzing the coalescence temperature (the temperature at which the separate signals merge into one broad peak) and the frequency separation of the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated. For alkyl-substituted ureas, these rotational barriers are typically in the range of 8 to 11 kcal/mol.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1630-1

Computational and Theoretical Chemistry Studies of 3 N Butyl 1,1,3 Trimethylurea

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

No specific studies using Density Functional Theory (DFT) or ab initio methods to determine the electronic structure and molecular geometry of 3-n-Butyl-1,1,3-trimethylurea were found.

Conformational Analysis and Energy Minima

There is no available research on the conformational analysis or the identification of energy minima for this compound.

Charge Distribution and Bonding Characteristics within the Urea (B33335) Backbone

Information regarding the specific charge distribution and bonding characteristics within the urea backbone of this compound is not present in the available literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

No molecular dynamics simulation studies focusing on the solvent effects and dynamic behavior of this compound could be located.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no published theoretical predictions for the NMR chemical shifts or vibrational frequencies of this compound.

Reaction Pathway Modeling and Transition State Analysis

No studies modeling the reaction pathways or analyzing the transition states for transformations involving this compound were found.

Determination of Activation Energies and Rate Constants for Key Transformations

There is no available data on the activation energies or rate constants for any chemical transformations of this compound.

Lack of Specific Research Data on this compound

A thorough search of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the compound This compound . Consequently, detailed computational and theoretical chemistry studies, particularly those investigating the stereoelectronic effects on its reactivity, are not presently available.

Stereoelectronic effects are a fundamental concept in organic chemistry, describing how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.orgbaranlab.org These effects arise from the interaction between electron orbitals, which can be stabilizing or destabilizing depending on their relative orientation. wikipedia.org Such interactions are crucial for a comprehensive understanding of a molecule's conformational preferences and reaction mechanisms.

Computational chemistry provides powerful tools to investigate these phenomena. Techniques such as Natural Bond Orbital (NBO) analysis are often employed to quantify the energy of these interactions and understand charge delocalization and hyperconjugative effects within a molecule. nih.govresearchgate.netasianpubs.org For instance, studies on related urea derivatives have utilized these methods to explore electronic structures, hybridization, and charge transfer. researchgate.netasianpubs.org

However, without specific studies on this compound, it is not possible to provide an analysis of its stereoelectronic properties or generate data tables detailing research findings as requested. The scientific community has not yet published computational investigations that would elucidate the specific orbital interactions and their influence on the reactivity of this particular compound.

Solid State Chemistry and Supramolecular Interactions of 3 N Butyl 1,1,3 Trimethylurea

X-ray Crystallography for Crystal Structure Determination

No published X-ray crystallographic data for 3-n-Butyl-1,1,3-trimethylurea could be located. Therefore, an analysis of its molecular conformation in the crystalline state and a description of its intermolecular interactions, such as hydrogen bonding networks (N-H...O=C) and other non-covalent contacts, cannot be provided.

Investigation of Molecular Conformation in the Crystalline State

Information regarding the molecular conformation of this compound in the solid state is not available.

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O=C) and Other Non-Covalent Contacts

A detailed analysis of the hydrogen bonding patterns and other non-covalent interactions for this compound is not possible without crystallographic data.

Cocrystallization Studies with Complementary Host Molecules

There are no available research findings on the cocrystallization of this compound with any complementary host molecules.

Polymorphism and Crystal Engineering Strategies

No studies on the polymorphism or the application of crystal engineering strategies to this compound have been reported in the scientific literature.

Thermal Behavior and Phase Transitions (excluding basic physical properties)

Specific data from thermal analysis techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound, which would describe its thermal behavior and any phase transitions, are not available.

Advanced Applications and Structure Property Relationships in Specialized Chemical Systems

Role of 3-n-Butyl-1,1,3-trimethylurea in Non-Biological Catalysis or Solvation Chemistry

There is currently no available information detailing the use or potential of this compound as a catalyst or a significant component in solvation processes within non-biological systems. Research into its catalytic activity or its properties as a solvent or co-solvent is not present in the public domain.

Integration of this compound into Polymeric Structures or Material Formulations (e.g., as a monomer or additive)

Information regarding the incorporation of this compound into polymers, either as a monomeric building block or as an additive to modify material properties, is not available.

Consequently, there are no studies or data on how this compound might affect the mechanical strength, flexibility, or flow behavior of polymers or composite materials.

The nature of chemical interactions between this compound and other components in a multicomponent system has not been documented.

Photochemical Behavior and Advanced Photophysical Characterization

The photochemical properties of this compound, including its absorption and emission of light, as well as any potential for photochemical reactions, remain uninvestigated.

Chemical Degradation Pathways and Environmental Fate Studies Mechanistic Focus

Hydrolysis Mechanisms under Acidic, Neutral, and Basic Conditions

Hydrolysis represents a primary degradation pathway for many organic compounds in aquatic environments. For substituted ureas, the stability of the amide-like bond is pH and temperature-dependent. The urea (B33335) functional group is susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond.

General Mechanism: The hydrolysis of ureas can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. In basic conditions, the hydroxide (B78521) ion acts as a more potent nucleophile than water, directly attacking the carbonyl carbon. Neutral hydrolysis, although typically slower, proceeds via the nucleophilic attack of a water molecule on the carbonyl carbon.

Conversely, detailed computational and experimental studies have been conducted on 1,1,3,3-tetramethylurea (B151932) (TMU), another structural analogue. The spontaneous hydrolysis rate constant for TMU has been determined to be 4.2 x 10⁻¹² s⁻¹ nih.govresearchgate.netnih.gov. First-principles electronic-structure calculations have demonstrated that for TMU, the dominant degradation pathway is neutral hydrolysis via the addition of a water molecule to the carbonyl carbon, irrespective of the pH nih.govresearchgate.netnih.gov. This is in contrast to simpler amides where alkaline hydrolysis is often dominant nih.govresearchgate.netnih.gov.

Given the structural similarities, it is plausible that 3-n-Butyl-1,1,3-trimethylurea also undergoes very slow hydrolysis under typical environmental pH conditions (pH 5-9). The presence of additional methyl groups and a butyl group may introduce steric hindrance around the carbonyl carbon, potentially further slowing the rate of nucleophilic attack compared to simpler ureas.

Table 1: Hydrolysis Data for Structurally Similar Alkylureas

| Compound | Condition | Rate Constant / Half-life | Dominant Mechanism | Source |

|---|---|---|---|---|

| 1,3-Dimethylurea (B165225) | Calculated | > 1 year | Not specified | oecd.org |

| 1,1,3,3-Tetramethylurea | Experimental | 4.2 x 10⁻¹² s⁻¹ | Neutral Hydrolysis | nih.govresearchgate.netnih.gov |

Photolytic Decomposition Pathways of the Urea Chromophore

Direct photolysis can be a significant degradation pathway for compounds that absorb light in the solar spectrum (wavelengths > 290 nm). The urea chromophore itself does not absorb significantly in this region. However, the presence of substituent groups can sometimes shift the absorption spectrum.

For simple, non-aromatic alkylureas like this compound, direct photolytic degradation in sunlight is generally considered to be a minor environmental fate process. The energy from sunlight is typically insufficient to cause the cleavage of the C-N or C=O bonds in the absence of a suitable chromophore.

Indirect photolysis, mediated by photosensitizing species present in natural waters (e.g., dissolved organic matter), could potentially contribute to the degradation of this compound. In such processes, the photosensitizer absorbs light energy and transfers it to the urea compound or generates reactive species like singlet oxygen, which can then react with the molecule. However, specific studies on the photolytic decomposition of this compound are lacking.

Investigation of Abiotic Transformation Mechanisms in Aquatic and Atmospheric Environments (e.g., reaction with hydroxyl radicals)

In both aquatic and atmospheric environments, the reaction with photochemically generated hydroxyl radicals (•OH) is a key abiotic degradation mechanism for many organic compounds. Hydroxyl radicals are highly reactive and non-selective oxidants.

Atmospheric Fate: If this compound partitions to the atmosphere, its primary degradation pathway is expected to be the reaction with hydroxyl radicals. The rate of this reaction can be estimated using structure-activity relationships (SARs). The reaction typically proceeds via hydrogen abstraction from the alkyl groups. For the analogous compound 1,3-dimethylurea, the calculated atmospheric half-life for photo-oxidation by hydroxyl radicals is 5.2 days oecd.org. This suggests that this compound would also be susceptible to this degradation pathway in the atmosphere.

Aquatic Fate: In sunlit surface waters, hydroxyl radicals are also formed and can contribute to the degradation of dissolved organic compounds. The rate constants for the reaction of •OH with organic molecules in the aqueous phase are typically very high, often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. For example, the rate constant for the reaction of •OH with 2,2,6,6-tetramethylpiperidine-N-oxyl (a compound with multiple methyl groups) was found to be (4.5 ± 0.4) x 10⁹ M⁻¹s⁻¹ nih.govresearchgate.net. It is expected that the reaction of hydroxyl radicals with this compound would proceed at a similarly high rate, leading to its transformation in aquatic environments where these radicals are present. The reaction would likely involve hydrogen abstraction from the n-butyl and methyl groups.

Table 2: Atmospheric Photo-oxidation Data for an Analogous Alkylurea

| Compound | Reactant | Calculated Half-life | Source |

|---|---|---|---|

| 1,3-Dimethylurea | Hydroxyl Radicals (•OH) | 5.2 days | oecd.org |

Product Identification and Mass Balance Studies for Chemical Degradation

Detailed product identification and mass balance studies for the abiotic degradation of this compound have not been reported. However, based on the known degradation pathways of other substituted ureas, potential transformation products can be postulated.

Hydrolysis: The hydrolysis of this compound would be expected to cleave the urea molecule, yielding n-butylmethylamine and N,N-dimethylcarbamic acid. The latter is unstable and would likely decompose to dimethylamine (B145610) and carbon dioxide.

Oxidation by Hydroxyl Radicals: The reaction with hydroxyl radicals would likely lead to a variety of oxidation products. Hydrogen abstraction from the n-butyl chain could lead to the formation of hydroxylated or carbonylated derivatives. Similarly, abstraction from the methyl groups could lead to hydroxymethyl derivatives, which may be further oxidized to formyl or carboxyl groups.

Mass Balance Studies: A mass balance analysis is a critical component of any degradation study, ensuring that all major transformation products are accounted for. In a typical study, the decrease in the concentration of the parent compound should correspond to the sum of the concentrations of the identified degradation products, within an acceptable margin of analytical error. While specific mass balance data for this compound is unavailable, the principles of such studies are well-established in the field of environmental chemistry.

Advanced Analytical Methodologies for Detection and Quantification of 3 N Butyl 1,1,3 Trimethylurea in Complex Matrices

Development of Highly Sensitive and Selective Chromatographic Methods with Specialized Detectors

The chromatographic separation of polar compounds like 3-n-Butyl-1,1,3-trimethylurea from complex sample matrices is a significant challenge. Traditional reversed-phase chromatography may offer insufficient retention for such analytes. Consequently, alternative chromatographic strategies are often employed.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of highly polar compounds. nih.gov It utilizes a polar stationary phase with a mobile phase consisting of a high percentage of a non-polar, organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes that would otherwise elute in the void volume of a reversed-phase column. For this compound, a HILIC method would likely employ a column with a bonded phase such as silica (B1680970), aminopropyl, or a zwitterionic functionality.

Mixed-Mode Chromatography (MMC): MMC columns, which possess both reversed-phase and ion-exchange characteristics, offer another versatile approach for the analysis of polar compounds. nih.gov This dual retention mechanism can provide unique selectivity and enhanced retention for compounds like substituted ureas.

Specialized Detectors: While mass spectrometry is the most common detector for this type of analysis, other specialized detectors could be employed in specific research contexts. For instance, an Evaporative Light Scattering Detector (ELSD) could be used if the analyte is non-volatile and lacks a UV chromophore. However, for trace-level quantification, the sensitivity and selectivity of mass spectrometry are generally required.

A summary of potential liquid chromatography conditions is presented in Table 1.

| Parameter | HILIC | Mixed-Mode |

| Stationary Phase | Amide, Silica, Zwitterionic | C18 with embedded polar groups, Ion-exchange |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol |

| Gradient | 95% B to 50% B | 5% B to 95% B |

| Flow Rate | 0.2 - 0.5 mL/min | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 50 °C | 30 - 50 °C |

Application of Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

Mass spectrometry, particularly when coupled with chromatography, provides the high sensitivity and selectivity necessary for the trace analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred technique for the analysis of polar, non-volatile compounds. nih.gov Electrospray ionization (ESI) in positive ion mode would likely be the most effective ionization technique for this compound, owing to the presence of nitrogen atoms that can be readily protonated. In tandem mass spectrometry, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling very low detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for highly polar compounds, GC-MS/MS can be a viable option, potentially after a derivatization step to increase the volatility and thermal stability of this compound. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a characteristic fragmentation pattern for structural elucidation and quantification. nih.gov Similar to LC-MS/MS, the use of tandem mass spectrometry (GC-MS/MS) in MRM mode would enhance selectivity and sensitivity.

Potential mass spectrometry parameters are outlined in Table 2.

| Parameter | LC-MS/MS | GC-MS/MS |

| Ionization Mode | Positive Electrospray (ESI+) | Electron Ionization (EI) |

| Scan Type | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |

| Precursor Ion [M+H]⁺ (Calculated) | To be determined experimentally | To be determined experimentally |

| Product Ions (Example) | Fragment 1, Fragment 2 | Fragment 1, Fragment 2 |

| Collision Energy | To be optimized | To be optimized |

| Source Temperature | 120 - 150 °C | 230 - 280 °C |

Sample Preparation Strategies for Enhanced Analyte Recovery and Matrix Clean-up

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. For a polar compound like this compound, methods developed for polar pesticides are highly relevant.

Quick Polar Pesticides (QuPPe) Method: The QuPPe method is a widely used and effective sample preparation technique for polar analytes in various food and environmental matrices. nih.govphenomenex.comeurl-pesticides.eu This method typically involves extraction with acidified methanol, followed by centrifugation and filtration. The acidic conditions help to ensure that amine-containing compounds are in their protonated form, which can improve extraction efficiency.

Solid-Phase Extraction (SPE): SPE is a more targeted approach that can provide a cleaner extract. For a polar compound, a mixed-mode or polar-functionalized sorbent could be used. The selection of the appropriate SPE sorbent and elution solvents is critical for achieving high recovery and effective clean-up.

Dispersive Solid-Phase Extraction (dSPE): Following an initial solvent extraction, dSPE can be used for further clean-up. This involves adding a small amount of sorbent (e.g., C18, graphitized carbon black) to the extract to remove interfering matrix components. nih.gov

A comparison of these sample preparation techniques is provided in Table 3.

| Technique | Principle | Advantages | Disadvantages |

| QuPPe | Extraction with acidified solvent | Fast, simple, high throughput | May result in a less clean extract |

| SPE | Selective adsorption and elution | High selectivity, clean extracts | More time-consuming, requires method development |

| dSPE | Dispersive clean-up of extract | Fast, uses small amounts of sorbent | Less selective than traditional SPE |

Validation of Analytical Methods for Accuracy, Precision, and Robustness in Research Contexts

Method validation is a critical step to ensure that the analytical method is reliable and fit for its intended purpose. Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision refers to the closeness of repeated measurements. These are typically assessed by analyzing spiked samples at different concentration levels. Representative acceptance criteria are shown in Table 4.

| Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |

| Low | 70 - 120% | ≤ 20% |

| Medium | 80 - 110% | ≤ 15% |

| High | 80 - 110% | ≤ 15% |

Linearity, LOD, and LOQ: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. The LOD is the lowest concentration of an analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified. These parameters are determined by analyzing a series of calibration standards. A hypothetical calibration summary is presented in Table 5.

| Parameter | Value |

| Calibration Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This could involve varying parameters such as mobile phase composition, pH, and column temperature.

Future Directions and Emerging Research Avenues for 3 N Butyl 1,1,3 Trimethylurea

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of polysubstituted ureas is a cornerstone of organic and medicinal chemistry. guidechem.com For 3-n-Butyl-1,1,3-trimethylurea, future research would likely focus on moving beyond traditional synthetic methods, which often involve hazardous reagents like phosgene, towards more sustainable and efficient protocols. guidechem.com Modern synthetic strategies that represent promising avenues for exploration include flow chemistry, microwave-assisted synthesis, and the utilization of greener reagents. google.com

Continuous flow chemistry offers enhanced safety and control, particularly for reactions involving highly reactive intermediates, and could enable a streamlined, scalable synthesis of this compound. google.com Another sustainable approach is the use of carbon dioxide (CO₂) as a C1 building block, which aligns with the principles of green chemistry by utilizing a renewable and non-toxic feedstock. prepchem.com Research in this area could involve the development of catalytic systems for the direct reaction of N,N,N'-trimethyl-N'-butylamine precursors with CO₂.

A comparative analysis of potential synthetic routes is presented below:

| Synthetic Approach | Potential Reagents | Key Advantages | Research Focus |

| Conventional Synthesis | Isocyanates, Phosgene Derivatives | Well-established procedures | Optimization for yield and purity |

| Flow Chemistry | Acyl Azides (via Curtius Rearrangement) | Enhanced safety, scalability, process control google.com | Reactor design, reaction kinetics |

| Microwave-Assisted Synthesis | Amines, Carbonyl Sources | Rapid reaction times, improved yields google.com | Solvent selection, power optimization |

| Green Carbonylation | Amines, Carbon Dioxide (CO₂) | Use of renewable feedstock, reduced toxicity prepchem.com | Catalyst development (e.g., transition metal complexes) |

| Electrochemical Synthesis | Amines, CO₂/Nitrogen Sources | Use of renewable electricity, ambient conditions researchgate.net | Electrode material design, mechanistic studies |

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the molecular properties and reactivity of compounds before their synthesis, saving significant time and resources. For this compound, advanced computational modeling, such as Density Functional Theory (DFT), could be employed to build a comprehensive in-silico profile of the molecule.

Future computational studies could focus on several key areas:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule, which is crucial for understanding its interactions with other molecules or biological targets.

Electronic Properties: Calculating properties such as molecular electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment to predict its reactivity, solubility, and potential for intermolecular interactions.

Spectroscopic Prediction: Simulating NMR, IR, and Raman spectra to aid in the experimental characterization of the compound.

Reaction Mechanism Elucidation: Modeling the transition states and energy profiles of potential synthetic routes to optimize reaction conditions.

A table of key properties of this compound that could be investigated through computational modeling is provided below.

| Property to be Modeled | Computational Method | Predicted Significance |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Understanding steric and electronic effects of substituents. |

| Dipole Moment | DFT, Ab initio methods | Predicting polarity and solubility in various solvents. |

| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental IR and Raman spectra. |

| NMR Chemical Shifts | GIAO, CSGT | Assisting in structural confirmation and purity assessment. |

| Hydrogen Bonding Capacity | Molecular Dynamics, AIM | Evaluating potential for self-assembly and interaction with other molecules. |

Investigation of Complex Supramolecular Assemblies and Their Functionality

The urea (B33335) functional group is well-known for its ability to form robust hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This directional bonding is a key driver in the formation of ordered supramolecular structures. While the N,N-dimethyl substitution in this compound blocks one side from donating a hydrogen bond, the remaining N-H group is available for such interactions.

Future research could investigate the self-assembly behavior of this molecule in the solid state and in solution. X-ray crystallography would be the definitive technique to determine its crystal packing and identify the specific hydrogen bonding motifs, such as the formation of dimers or catemeric chains. Understanding these assemblies is the first step toward designing functional materials, such as organogels or liquid crystals, where the supramolecular architecture dictates the macroscopic properties. The interplay between the hydrogen bonding of the urea group and the van der Waals interactions of the n-butyl and methyl groups would be a central theme of this research.

Interdisciplinary Research Integrating this compound into Novel Chemical Technologies

The known application of this compound is as a reactant in the synthesis of a substituted guanidine, a class of compounds with recognized therapeutic potential. google.com This positions the molecule as a potentially valuable building block in medicinal chemistry. Future interdisciplinary research could expand on this by exploring its utility as a precursor for a wider range of bioactive molecules or as a scaffold for developing new chemical tools.

Beyond medicinal chemistry, the specific substitution pattern of this compound could impart useful properties for materials science applications. For example, its amphiphilic nature, combining a polar urea headgroup with nonpolar alkyl chains, could be exploited in the development of surfactants, phase-transfer catalysts, or as a solvent with unique properties. Research in this area would involve collaboration between organic chemists, materials scientists, and chemical engineers to design, synthesize, and test novel systems incorporating this molecule. The exploration of its use as a solvent in processes like hydrogen peroxide production, similar to related tetrasubstituted ureas, could also be a fruitful avenue of investigation.

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 3-n-Butyl-1,1,3-trimethylurea?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s backbone structure and substituent arrangement. High-performance liquid chromatography (HPLC) with a UV-Vis detector (λ = 210–254 nm) is recommended for purity assessment. Cross-validate results with mass spectrometry (MS) to confirm molecular weight and fragmentation patterns. For crystalline samples, X-ray crystallography (as demonstrated for structurally similar urea derivatives in ) can resolve atomic-level details .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 3, 7, and 10, and at temperatures ranging from 4°C to 60°C. Monitor degradation using HPLC-UV at regular intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways. Include control samples with antioxidants (e.g., BHT) to assess oxidative stability. Document environmental conditions rigorously to ensure reproducibility, as emphasized in ’s guidelines for experimental design .

Advanced Research Questions

Q. What strategies resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Replicate experiments under standardized conditions (e.g., uniform solvent: DMSO concentration ≤0.1%).

- Perform dose-response curves to compare potency (IC₅₀/EC₅₀) across studies.

- Use meta-analysis to statistically aggregate data while accounting for heterogeneity (see ’s framework for contradiction analysis in qualitative research) .

Q. How can computational modeling predict interaction mechanisms of this compound with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding poses with molecular dynamics simulations (GROMACS/AMBER) to assess stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Cross-reference results with structural analogs (e.g., ’s urea derivatives) to identify conserved interaction motifs .

Q. What methodologies elucidate environmental degradation pathways of this compound in aquatic systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tagged urea groups) to track degradation products in simulated aquatic environments. Analyze samples via LC-HRMS to identify metabolites. Perform QSAR modeling to predict ecotoxicological endpoints. For field studies, employ passive sampling devices to monitor real-time degradation, as outlined in environmental analysis protocols ( ) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Re-evaluate solvent purity (e.g., residual water in DMSO) and measurement techniques (e.g., nephelometry vs. gravimetry). Use controlled solvent drying (molecular sieves) and standardize temperature (25°C ± 0.5°C). Compare results with computational solubility predictions (e.g., COSMO-RS ). Document solvent lot numbers and suppliers to trace variability, aligning with ’s emphasis on data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.